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Discovery and development of GZR18

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GLP-1R agonist 18

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GZR18: A Novel Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonist with Dual GIPR Antagonistic Activity for the Treatment of Type 2 Diabetes and Obesity

Abstract

GZR18 is a novel, long-acting peptide therapeutic currently in preclinical development for the treatment of type 2 diabetes (T2D) and obesity. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GZR18. GZR18 is a potent and selective agonist of the glucagon-like peptide-1 receptor (GLP-1R) with the unique characteristic of also being a competitive antagonist of the gastric inhibitory polypeptide receptor (GIPR). This dual activity profile has been shown to result in superior glycemic control and weight loss compared to selective GLP-1R agonists in preclinical models. This whitepaper details the in vitro and in vivo pharmacology of GZR18, including receptor binding and activation, signaling pathway analysis, and efficacy in rodent models of diabetes and obesity.

Introduction

The incretin hormones GLP-1 and GIP are key regulators of glucose homeostasis. While GLP-1R agonists are established therapies for T2D and obesity, the role of GIP signaling has been more complex to elucidate. Recent evidence suggests that while GIPR agonism may have therapeutic benefits, GIPR antagonism in the context of potent GLP-1R activation may lead to enhanced weight loss and improved metabolic parameters. GZR18 was designed to test this hypothesis by combining potent, sustained GLP-1R agonism with GIPR antagonism in a single molecule.



Discovery and Molecular Design

GZR18 was developed through a rational drug design campaign starting from the native GLP-1 peptide. A series of amino acid substitutions were introduced to enhance potency at the GLP-1R, confer resistance to dipeptidyl peptidase-4 (DPP-4) degradation, and introduce GIPR antagonistic activity. A C-terminal lipid moiety was also added to extend the pharmacokinetic half-life through albumin binding.

In Vitro Characterization Receptor Binding Affinity

The binding affinity of GZR18 for the human GLP-1 and GIP receptors was determined using a competitive radioligand binding assay.

Table 1: Receptor Binding Affinity (Ki) of GZR18

Receptor	GZR18 Ki (nM)
Human GLP-1R	0.85 ± 0.12
Human GIPR	3.2 ± 0.45

In Vitro Potency and Efficacy

The functional activity of GZR18 was assessed in HEK293 cells stably expressing the human GLP-1R or GIPR by measuring cyclic AMP (cAMP) accumulation.

Table 2: In Vitro Functional Activity (cAMP Accumulation)

Receptor	Assay Type	GZR18 EC50/IC50 (nM)
Human GLP-1R	Agonist	1.2 ± 0.2
Human GIPR	Antagonist	5.8 ± 0.9 (vs. native GIP)

Experimental Protocols

3.3.1. Competitive Radioligand Binding Assay



- Cell Culture: HEK293 cells stably expressing either the human GLP-1R or GIPR were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Membrane Preparation: Cell membranes were prepared by homogenization in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) followed by centrifugation.
- Binding Assay: Membranes were incubated with a radiolabeled ligand ([125I]GLP-1 for GLP-1R or [125I]GIP for GIPR) and increasing concentrations of GZR18 for 2 hours at room temperature.
- Data Analysis: Non-specific binding was determined in the presence of an excess of unlabeled ligand. The amount of bound radioligand was quantified using a gamma counter, and Ki values were calculated using the Cheng-Prusoff equation.

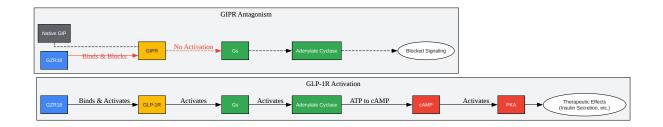
3.3.2. cAMP Accumulation Assay

- Cell Culture: HEK293 cells expressing the target receptors were seeded in 96-well plates.
- Assay Procedure: Cells were pre-incubated with a phosphodiesterase inhibitor (IBMX) for 30 minutes. For agonist activity, cells were stimulated with increasing concentrations of GZR18.
 For antagonist activity, cells were stimulated with a fixed concentration of native GIP in the presence of increasing concentrations of GZR18.
- cAMP Measurement: Intracellular cAMP levels were measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
- Data Analysis: EC50 and IC50 values were determined by fitting the data to a four-parameter logistic equation using GraphPad Prism.

Signaling Pathway Analysis

GZR18's mechanism of action involves the canonical G-protein coupled receptor (GPCR) signaling pathway for the GLP-1R and competitive inhibition at the GIPR.





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Caption: GZR18 signaling: GLP-1R activation and GIPR antagonism.

In Vivo Efficacy Glycemic Control in a Diabetic Mouse Model

The efficacy of GZR18 on glycemic control was evaluated in a diet-induced obese (DIO) mouse model of type 2 diabetes.

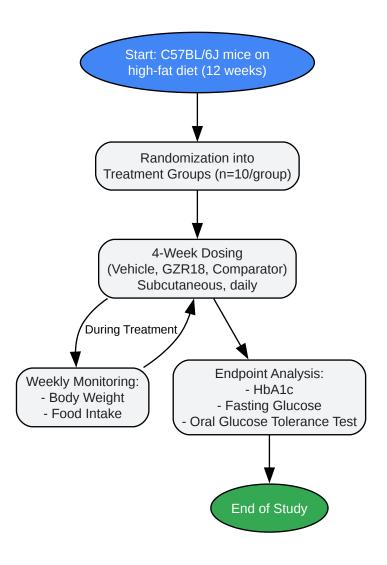
Table 3: Effects of GZR18 on Glycemic Parameters in DIO Mice

Treatment (10 nmol/kg)	Change in HbA1c (%)	Change in Fasting Glucose (mg/dL)
Vehicle	+0.2 ± 0.1	+5 ± 2
GZR18	-1.5 ± 0.3	-45 ± 5
Semaglutide (comparator)	-1.1 ± 0.2	-35 ± 4

Weight Loss in a DIO Mouse Model



The effect of GZR18 on body weight was assessed over a 4-week treatment period in DIO mice.



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Caption: Workflow for the in vivo DIO mouse efficacy study.

Table 4: Body Weight Reduction in DIO Mice after 4 Weeks

Treatment (10 nmol/kg)	Body Weight Change (%)
Vehicle	+2.5 ± 0.8
GZR18	-18.2 ± 1.5
Semaglutide (comparator)	-12.5 ± 1.2



Experimental Protocols

5.3.1. Animal Model

- Animals: Male C57BL/6J mice, 8 weeks of age.
- Diet: Mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
- Housing: Animals were housed in a temperature-controlled facility with a 12-hour light/dark cycle.

5.3.2. Dosing and Monitoring

- Formulation: GZR18 was formulated in a phosphate-buffered saline vehicle.
- Administration: Mice received daily subcutaneous injections of vehicle, GZR18 (10 nmol/kg), or a comparator (Semaglutide, 10 nmol/kg) for 28 days.
- Measurements: Body weight and food intake were recorded weekly. Blood glucose was measured from tail vein blood samples. HbA1c was measured at the beginning and end of the study.

Conclusion

GZR18 is a promising preclinical candidate that demonstrates potent GLP-1R agonism and GIPR antagonism. This unique dual mechanism of action translates to superior efficacy in reducing blood glucose and body weight in a rodent model of type 2 diabetes and obesity compared to a standard GLP-1R agonist. Further development and investigation of GZR18 are warranted to explore its full therapeutic potential.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com